4-Sulfophthalic acid
Overview
Description
4-Sulfophthalic acid is an organic compound with the molecular formula C8H6O7S. It is a derivative of phthalic acid, where one of the hydrogen atoms is replaced by a sulfonic acid group. This compound is known for its high solubility in water and its ability to form stable complexes with metal ions. It is widely used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
- Due to its acidic nature, 4-sulfophthalic acid can undergo acid-base reactions, forming salts with bases. The presence of multiple functional groups suggests the possibility of further reactions, but specific investigations are needed. These interactions may influence cellular pH, enzyme activity, or other biochemical processes.
Biochemical Analysis
Biochemical Properties
4-Sulfophthalic acid plays a significant role in biochemical reactions, particularly in the synthesis of plasticizing dopants for polymers like poly(aniline) . It interacts with enzymes and proteins involved in sulfonation and desulfonation processes. The sulfonic acid group in this compound can form strong ionic bonds with amino acid residues in proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells by altering cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . The presence of this compound can lead to changes in the expression of genes related to stress response and detoxification.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming ionic bonds with their active sites. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The sulfonic acid group plays a crucial role in these interactions, providing the necessary chemical reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been noted that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activity and stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects have been observed at high doses, including potential damage to organs and tissues due to the compound’s corrosive nature .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfonation and desulfonation reactions. It interacts with enzymes such as sulfotransferases and sulfatases, which catalyze the transfer of sulfonic acid groups to and from various substrates . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and ionic nature.
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These localizations are crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulfophthalic acid can be synthesized through the sulfonation of phthalic acid. The process involves the reaction of phthalic acid with sulfuric acid or oleum at elevated temperatures. The reaction conditions typically include:
Temperature: 100-150°C
Reagents: Sulfuric acid or oleum
Reaction Time: Several hours
Industrial Production Methods: In industrial settings, this compound is produced using continuous sulfonation processes. The phthalic acid is fed into a reactor where it reacts with sulfuric acid under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
4-Sulfophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and sulfuric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Phthalic acid, sulfuric acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Alkyl or acyl derivatives of phthalic acid
Scientific Research Applications
4-Sulfophthalic acid is extensively used in scientific research due to its ability to form stable complexes with metal ions. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of bis(indolyl)methanes and bispyrazoles.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Sulfoisophthalic acid: Similar in structure but with the sulfonic acid group in a different position, affecting its reactivity.
- 4-Sulfobenzoic acid: Lacks the second carboxylic acid group, making it less versatile in forming complexes.
- 3-Sulfophthalic acid: Another isomer with different reactivity and complexation properties.
Properties
IUPAC Name |
4-sulfophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQDGLSQUASME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026535 | |
Record name | 4-Sulfophthalic acid | |
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Molecular Weight |
246.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light orange liquid (50% aqueous solution); [MSDSonline] | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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CAS No. |
89-08-7 | |
Record name | 4-Sulfophthalic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=89-08-7 | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo- | |
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Record name | 4-Sulfophthalic acid | |
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Record name | 4-sulphophthalic acid | |
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Record name | 4-SULFOPHTHALIC ACID | |
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Record name | 4-SULFOPHTHALIC ACID | |
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